molecular formula C10H9NO4S B12888489 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole

Cat. No.: B12888489
M. Wt: 239.25 g/mol
InChI Key: SXMOAEKNEQYBIK-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a carboxy(hydroxy)methyl group at the 2-position and a methylthio group at the 6-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole can be achieved through several methods:

Industrial Production Methods

Industrial production of benzoxazole derivatives typically involves scalable and efficient synthetic routes. The methods mentioned above can be adapted for large-scale production by optimizing reaction conditions, using continuous flow reactors, and employing recyclable catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxy(hydroxy)methyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole core, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated benzoxazole derivatives.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, apoptosis, and cell signaling. Its sulfur-containing group can participate in redox reactions, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

2-hydroxy-2-(6-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO4S/c1-16-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI Key

SXMOAEKNEQYBIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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